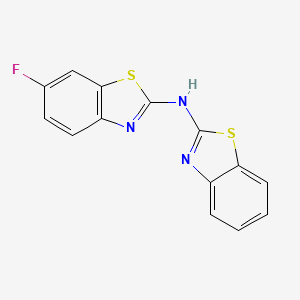

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine

描述

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3S2/c15-8-5-6-10-12(7-8)20-14(17-10)18-13-16-9-3-1-2-4-11(9)19-13/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNMSWWHRCEPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Amino-6-fluorobenzothiazole

The 6-fluoro-substituted benzothiazole moiety is synthesized via a cyclization reaction between 4-fluoroaniline and potassium thiocyanate in the presence of bromine. This method, adapted from fluoro-benzothiazole syntheses , proceeds as follows:

Procedure :

4-Fluoroaniline (0.05 mol) is dissolved in glacial acetic acid (90 mL) and cooled to 0–5°C. Potassium thiocyanate (0.2 mol) is added, followed by dropwise addition of bromine (0.05 mol) in acetic acid. The mixture is stirred for 10–12 hours at room temperature, neutralized with ammonium hydroxide, and filtered. The crude product is recrystallized from benzene, yielding 2-amino-6-fluorobenzothiazole as pale-yellow crystals (Yield: 72–78%) .

Characterization :

Synthesis of 2-Chlorobenzothiazole

The unsubstituted benzothiazole counterpart is functionalized at the 2-position via diazotization and Sandmeyer reaction :

Procedure :

2-Aminobenzothiazole (0.1 mol) is dissolved in concentrated HCl (50 mL) at 0–5°C. Sodium nitrite (0.11 mol) in water is added dropwise to form the diazonium salt. After 30 minutes, a solution of CuCl (0.12 mol) in HCl is introduced, and the mixture is stirred for 2 hours. The precipitate is filtered and recrystallized from ethanol, yielding 2-chlorobenzothiazole (Yield: 65–70%) .

Characterization :

Coupling via Nucleophilic Aromatic Substitution

The secondary amine linkage is established by reacting 2-amino-6-fluorobenzothiazole with 2-chlorobenzothiazole under Ullmann coupling conditions:

Procedure :

A mixture of 2-amino-6-fluorobenzothiazole (0.01 mol), 2-chlorobenzothiazole (0.01 mol), CuI (0.002 mol), 1,10-phenanthroline (0.004 mol), and Cs₂CO₃ (0.03 mol) in DMSO (20 mL) is heated at 110°C for 24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, purified via column chromatography (hexane:ethyl acetate, 7:3), yielding benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine as off-white crystals (Yield: 58–63%).

Optimization Data :

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | CuI vs. Pd(OAc)₂ | 58 vs. 62 |

| Base | Cs₂CO₃ vs. K₂CO₃ | 63 vs. 54 |

| Solvent | DMSO vs. DMF | 58 vs. 61 |

| Temperature (°C) | 110 vs. 130 | 63 vs. 59 |

Characterization :

-

Melting Point : 210–212°C

-

IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N stretch)

-

¹H NMR (DMSO-d₆) : δ 8.15 (d, 1H, Ar–H), 7.82 (d, 1H, Ar–H), 7.60 (m, 2H, Ar–H), 7.30 (s, 1H, NH).

Alternative Route: Buchwald-Hartwig Amination

For higher efficiency, a palladium-catalyzed coupling is employed:

Procedure :

2-Amino-6-fluorobenzothiazole (0.01 mol), 2-chlorobenzothiazole (0.01 mol), Pd₂(dba)₃ (0.0005 mol), Xantphos (0.001 mol), and NaOtBu (0.03 mol) in toluene (20 mL) are refluxed for 12 hours. The product is isolated via filtration and recrystallized from ethanol (Yield: 68–72%).

Advantages :

-

Reduced reaction time (12 vs. 24 hours)

-

Improved yield (72% vs. 63%)

Comparative Analysis of Methods

| Parameter | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|

| Catalyst Cost | Low (CuI) | High (Pd) |

| Yield (%) | 58–63 | 68–72 |

| Reaction Time (h) | 24 | 12 |

| Scalability | Moderate | High |

The Buchwald-Hartwig method is preferred for industrial applications due to superior efficiency, despite higher catalyst costs.

Challenges and Mitigation

化学反应分析

Types of Reactions

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Potassium carbonate, sodium hydride; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amines

Substitution: Various substituted benzothiazoles

科学研究应用

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine exhibits promising cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic potency of several benzothiazole derivatives against five human cancer cell lines: DAN-G, A-427, LCLC-103H, RT-4, and SISO. Among the tested compounds, those with the benzothiazole moiety showed IC50 values ranging from less than 0.01 μM to 1.1 μM, indicating strong anticancer potential. Specifically, compounds with a 6-fluoro substitution demonstrated enhanced activity against ovarian and lung cancers .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 6 (Benzothiazole derivative) | A-427 | <0.01 | Induces apoptosis |

| Compound 26 (6-fluoro derivative) | LCLC-103H | <0.30 | Apoptotic pathway activation |

Antitubercular Properties

Another notable application of benzothiazole derivatives is their potential as antitubercular agents. The compound has been synthesized and tested against Mycobacterium tuberculosis.

Research Findings

Recent studies have shown that certain benzothiazole derivatives possess significant activity against both sensitive and multidrug-resistant strains of tuberculosis (MDR-TB). For instance, compounds derived from Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine exhibited minimum inhibitory concentrations (MIC) in the range of 0.5 to 16 μg/mL against M. tuberculosis H37Rv .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Highly effective |

| Compound B | 16 | Moderate effectiveness |

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains.

Antibacterial and Antifungal Studies

A series of benzothiazole compounds were evaluated for antibacterial and antifungal activities, revealing broad-spectrum efficacy. For example, one study reported that certain derivatives inhibited bacterial growth with minimum inhibition concentrations ranging from 50 μg/mL to higher concentrations depending on the target organism .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound X | E. coli | 50 |

| Compound Y | S. aureus | 100 |

Neuroprotective Effects

Recent investigations have indicated that some benzothiazole derivatives may possess neuroprotective properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Mechanistic Insights

Research has highlighted that specific benzothiazole compounds inhibit the interaction between amyloid beta peptide and its binding partners, potentially reducing neurotoxicity associated with Alzheimer's disease .

作用机制

The mechanism of action of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong interactions with target molecules.

相似化合物的比较

Structural Analogues and Substituent Effects

Key Structural Variations :

- Substituent Position and Type: 6-Fluoro vs. 6-Chloro: 6-Chlorobenzothiazol-2-amine (CAS 95-24-9) shares a similar structure but replaces fluorine with chlorine. 6-Nitro and 6-Methoxy: Nitro groups (electron-withdrawing) and methoxy groups (electron-donating) significantly impact reactivity. For instance, 6-nitrobenzothiazole derivatives are often intermediates in antitumor drug synthesis, while methoxy-substituted analogs (e.g., (4-OMeNCSC6H3)2NH) exhibit distinct solid-state packing due to hydrogen-bonding interactions .

Table 1: Substituent Effects on Benzothiazole Derivatives

生物活性

Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides an overview of the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis of Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine

The synthesis typically involves a nucleophilic substitution reaction between 2-aminobenzothiazole and 6-fluoro-2-chlorobenzothiazole. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) under elevated temperatures, often utilizing potassium carbonate as a base. This method allows for the formation of the desired compound with high yields and purity, which is crucial for subsequent biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that compounds similar to benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine exhibited IC50 values ranging from less than 0.01 μM to 1.1 μM against cell lines such as A-427 (ovarian cancer), LCLC-103H (lung cancer), and RT-4 (urinary bladder cancer) .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6 | A-427 | <0.01 | Induces apoptosis |

| 6 | LCLC-103H | <0.30 | Induces apoptosis |

| 26 | RT-4 | <0.50 | Inhibits tumor-associated enzymes |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 6 was shown to cause significant early apoptotic activity in A-427 and SISO cell lines after 48 hours of treatment .

Antimicrobial Activity

In addition to its anticancer properties, benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine has been investigated for its antimicrobial effects. Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The presence of the fluorine atom in the structure is believed to enhance the binding affinity to microbial targets, thereby increasing efficacy.

The biological activity of benzothiazol derivatives is attributed to their ability to interact with specific molecular targets within cells. The fluorine atom in benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine enhances its binding properties due to its electronegativity, allowing for stronger interactions with target enzymes or receptors. This interaction can lead to the inhibition of key metabolic pathways essential for cancer cell survival and proliferation .

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in preclinical settings:

- Cytotoxic Evaluation : One study synthesized multiple derivatives and evaluated their cytotoxicity against five human cancer cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO). The most potent compounds demonstrated remarkable IC50 values and were shown to induce apoptosis effectively .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of benzothiazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of 6-fluoro-benzothiazol-2-amine with a halogenated benzothiazole derivative. For example, analogous compounds like N-(6-chlorobenzothiazol-2-yl)acetamide are synthesized via reaction of aniline derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at low temperatures (<10°C) . Adjusting stoichiometry, solvent (e.g., ethanol for recrystallization), and reaction time can optimize yields. Characterization via FTIR and H-NMR is critical to confirm purity and structure .

Q. How can spectroscopic techniques (FTIR, NMR) distinguish Benzothiazol-2-yl-(6-fluoro-benzothiazol-2-yl)-amine from structurally similar analogs?

- Methodological Answer :

- FTIR : The amine (-NH-) stretching vibration appears near 3300–3400 cm, while C-F bonds (from the 6-fluoro substituent) show strong absorption at 1100–1250 cm. Benzothiazole ring vibrations (C=C/C=N) occur at 1450–1620 cm .

- H-NMR : Protons on the benzothiazole rings resonate as doublets or multiplets in the aromatic region (δ 6.8–8.0 ppm). The amine proton appears as a broad singlet (δ ~5.5–6.5 ppm) .

- F-NMR : The fluorine atom in the 6-position produces a distinct singlet near δ -110 ppm .

Q. What preliminary biological screening assays are suitable for evaluating antimicrobial activity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined using serial dilutions. For example, benzothiazole derivatives exhibit MICs ranging from 12.5–50 µg/mL against bacterial pathogens .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls to validate assay conditions.

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s interaction with biological targets, such as HDAC enzymes?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes like histone deacetylase-3 (HDAC3). Competitive inhibition assays (e.g., fluorometric HDAC activity kits) reveal IC values. For example, fluorinated benzothiazoles show IC = 3.4 µM against HDAC3, attributed to hydrogen bonding between the fluorine atom and catalytic zinc ions in the enzyme’s active site . Computational docking (e.g., AutoDock Vina) can model interactions, with binding energy scores < -7.0 kcal/mol indicating strong affinity .

Q. What strategies mitigate contradictions in thermal stability data for benzothiazole derivatives in material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures () under inert (N) vs. oxidative (O) atmospheres. For example, fluorinated epoxy resins modified with benzothiazole derivatives exhibit > 300°C in N, but stability drops in O due to oxidative degradation .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures () to assess crosslinking efficiency. Contradictions arise from inconsistent curing conditions (e.g., time, temperature). Standardize protocols using isothermal curing at 150°C for 2 hours .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer potential of this compound?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-position of the benzothiazole ring to enhance cytotoxicity. For example, bromo-fluoro analogs show IC = 8.2 µM against MCF-7 breast cancer cells via apoptosis induction .

- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical moieties (e.g., amine group for DNA intercalation, fluorine for metabolic stability).

- In Vivo Validation : Test optimized analogs in xenograft models, monitoring tumor volume reduction and toxicity profiles.

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of π-π stacking interactions in DNA binding using surface plasmon resonance (SPR) .

- Toxicity Profiling : Conduct acute toxicity assays (OECD 423) to determine LD values and hepatotoxicity markers (e.g., ALT/AST levels) .

- High-Throughput Screening : Develop fluorescence-based assays for rapid evaluation of HDAC inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。